2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride
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Overview
Description
2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride, also known as BCH, is a monoterpenoid . It has been found to reduce L-dopa-elicited responses in dopaminergic neurons of the substantia nigra pars compacta . It is also a potent activator of mitochondrial glutaminase .
Synthesis Analysis
The synthesis of 2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride involves several steps. One synthetic route involves the Diels–Alder reaction using methyl 2-benzamidoacrylate as dienophile . Another approach for the stereoselective synthesis of a- and b-2-aminobicyclo [2.2.1]heptane-2-carboxylic acid involves substrate-controlled α-carboxylation of norbonene monoester .Molecular Structure Analysis
The molecular structure of 2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride has been analyzed using 1H NMR spectroscopy. Intramolecular hydrogen bonding between side chain amides confirmed the turn structure, which had been predicted by Ab initio computational study .Chemical Reactions Analysis
BCH has been found to stimulate the formation of glutamate by mitochondria isolated from rat liver and incubated with 20 mM glutamine . The maximum enhancement was seen with 10 mM BCH .Physical And Chemical Properties Analysis
The molecular formula of 2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride is C8H13NO2 . Its molecular weight is 155.19 g/mol . The IUPAC name is 2-aminobicyclo [2.2.1]heptane-2-carboxylic acid .Scientific Research Applications
Synthesis and Stereostructure
- Synthesis and Structural Analysis : This compound has been used in the synthesis and structural analysis of various stereochemical compounds. For instance, Palkó et al. (2005) prepared derivatives of 3-amino-5-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid and 3-amino-6-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid, using endo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives (Palkó, Sándor, Sohár, & Fülöp, 2005).
Chemical Synthesis Approaches
- Facile Synthesis Approaches : Kim et al. (2015) described a facile approach for the stereoselective synthesis of alpha- and beta-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid, demonstrating its utility in the preparation of complex chemical structures (Kim, Seo, & Shin, 2015).
Transport and Metabolic Studies
- Transport and Metabolic Research : Christensen and Cullen (1969) studied the transport-specific behavior of 2-aminobicyclo[2,2,1]heptane-2-carboxylic acid in rats. They found that it was slowly excreted, minimally metabolized, and accumulated in tissues, particularly in the pancreas, affecting the urinary excretion of several amino acids and plasma levels (Christensen & Cullen, 1969).
Mimicry and Structural Analogues
- Conformational Mimicry : Park et al. (2008) achieved an efficient synthesis of 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid as a novel gamma-turn mimic. They used structural analysis to confirm the turn structure, indicative of its potential as a structural analogue in biological systems (Park et al., 2008).
Pharmaceutical and Medicinal Chemistry
- Pharmaceutical Applications : Research by Smith et al. (1995) on 1-amino-2-hydroxybicyclo[2.2.1]heptane-7-carboxylic acid derivatives demonstrated their potential as mimics of both a transition state and a torsionally distorted ground state, with implications for pharmaceutical research and development (Smith, Weiner, Chaturvedi, Thimblin, Raymond, & Hansen, 1995).
Future Directions
properties
IUPAC Name |
2-aminobicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c9-6-3-5-1-2-8(6,4-5)7(10)11;/h5-6H,1-4,9H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNYGAGSPGDVFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CC2N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride |
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